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Compound of Interest

Compound Name: 2-Ethylfuran-3-carboxamide

Cat. No.: B068026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for 2-Ethylfuran-3-
carboxamide is not readily available in public databases and literature. This guide provides a

detailed overview of the expected spectroscopic characteristics based on the analysis of

structurally related compounds and general spectroscopic principles. It also includes

standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data of 2-Ethylfuran-3-
carboxamide
The following tables summarize the predicted and observed spectroscopic data for 2-
Ethylfuran-3-carboxamide and its key structural analogs: 2-Ethylfuran and Furan-3-

carboxamide. These analogs provide a basis for predicting the spectral features of the target

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for 2-Ethylfuran-3-carboxamide and Related

Compounds
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Compound Nucleus
Predicted/Observe
d Chemical Shift (δ,
ppm)

Notes

2-Ethylfuran-3-

carboxamide
¹H ~7.4 (s, 1H, H5)

Aromatic proton

adjacent to oxygen.

~6.5 (s, 1H, H4)

Aromatic proton

adjacent to the

carboxamide.

~2.7 (q, 2H, CH₂)
Methylene protons of

the ethyl group.

~1.2 (t, 3H, CH₃)
Methyl protons of the

ethyl group.

~7.0-8.0 (br s, 2H,

NH₂)

Amide protons, broad

signal, exchangeable

with D₂O.[1]

¹³C ~165
C=O of the

carboxamide.[1]

~160 C2 of the furan ring.

~145 C5 of the furan ring.

~120 C3 of the furan ring.

~110 C4 of the furan ring.

~21
CH₂ of the ethyl

group.

~12
CH₃ of the ethyl

group.

2-Ethylfuran ¹H 7.28 (m, 1H) Furan ring proton.[2]

6.26 (m, 1H) Furan ring proton.[2]

5.96 (m, 1H) Furan ring proton.[2]
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2.64 (q, 2H) Methylene protons.[2]

1.22 (t, 3H) Methyl protons.[2]

¹³C 160.7 C2 of furan.

140.9 C5 of furan.

110.0 C4 of furan.

104.7 C3 of furan.

21.3 CH₂ of ethyl.

12.3 CH₃ of ethyl.

Furan-3-carboxamide ¹H ~8.0 (s, 1H) H2 of furan.

~7.5 (t, 1H) H5 of furan.

~6.7 (d, 1H) H4 of furan.

~7.0-8.0 (br s, 2H) NH₂ protons.[1]

¹³C ~165
C=O of carboxamide.

[1]

~148 C2 of furan.

~144 C5 of furan.

~125 C3 of furan.

~109 C4 of furan.

Note: Predicted shifts are estimates based on additive rules and analysis of similar structures.

Observed data for related compounds are cited.

Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for 2-Ethylfuran-3-carboxamide and Related

Compounds
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Compound Functional Group
Predicted/Observe
d Wavenumber
(cm⁻¹)

Intensity

2-Ethylfuran-3-

carboxamide
N-H Stretch 3400-3200

Medium, two bands

for primary amide

C-H Stretch

(Aromatic)
3150-3100 Medium

C-H Stretch (Aliphatic) 2980-2850 Medium to Strong

C=O Stretch (Amide I) ~1670 Strong

N-H Bend (Amide II) ~1620 Medium

C=C Stretch (Furan

Ring)
1600-1450 Medium to Weak

C-O-C Stretch 1250-1050 Strong

2-Ethylfuran
C-H Stretch

(Aromatic)
3120 Medium

C-H Stretch (Aliphatic) 2970, 2930, 2870 Strong

C=C Stretch (Furan

Ring)
1590, 1500 Medium

C-O-C Stretch 1150, 1010 Strong

Furan-3-carboxylic

acid
O-H Stretch 3300-2500 Broad, Strong

C-H Stretch

(Aromatic)
3130 Medium

C=O Stretch 1680 Strong

C=C Stretch (Furan

Ring)
1580, 1500 Medium

C-O-C Stretch 1290, 1150 Strong
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Note: Predicted wavenumbers are based on characteristic group frequencies. Observed data

for related compounds are from publicly available spectra.[3][4]

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for 2-Ethylfuran-3-carboxamide and Related

Compounds

Compound Ionization Mode
Predicted/Observe
d m/z

Fragment
Interpretation

2-Ethylfuran-3-

carboxamide
EI 139 [M]⁺• (Molecular Ion)

122 [M-NH₃]⁺•

111
[M-C₂H₄]⁺• (from ethyl

group) or [M-CO]⁺•

95
[M-C₂H₄ - O]⁺• or [M-

CONH₂]⁺•

67 Furan ring fragment

2-Ethylfuran EI 96
[M]⁺• (Molecular Ion)

[5]

81 [M-CH₃]⁺[5]

67 [M-C₂H₅]⁺[5]

53 Furan ring fragment[5]

Furan-3-carboxylic

acid
EI 112

[M]⁺• (Molecular Ion)

[4][6]

95 [M-OH]⁺[4][6]

67 [M-COOH]⁺[4][6]

39
Furan ring fragment[4]

[6]
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Note: Predicted fragmentation patterns are based on common fragmentation pathways for

amides and furans.

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a

novel compound such as 2-Ethylfuran-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, accurately weigh 5-20 mg of the sample. For ¹³C NMR, a higher

concentration of 20-50 mg is recommended.[7]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or CD₃OD) in a clean vial.[7] The choice of solvent should ensure

complete dissolution and minimal interference with the analyte's signals.

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[7]

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly

into a clean 5 mm NMR tube to remove any particulate matter.[8]

The final sample height in the NMR tube should be approximately 4.0-5.0 cm.[7]

Cap the NMR tube securely to prevent solvent evaporation.[7]

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
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Tune and match the probe for the nucleus being observed (¹H or ¹³C).

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse

sequence, relaxation delay).

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation:

ATR-FTIR requires minimal sample preparation.[9]

For a solid sample, place a small amount (a few milligrams) directly onto the ATR crystal

(commonly diamond).[10]

Apply pressure using the instrument's press arm to ensure good contact between the

sample and the crystal.[11]

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.[10]

Place the sample on the crystal and acquire the sample spectrum.

The instrument's software will automatically ratio the sample spectrum against the

background spectrum to produce the final infrared spectrum.

After measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) and a soft, lint-free cloth.[11]

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

The sample must be introduced into the ion source in the gas phase.[12] For a solid

sample like 2-Ethylfuran-3-carboxamide, this is typically achieved using a direct insertion

probe.
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A small amount of the sample is placed in a capillary tube at the end of the probe.

The probe is inserted into the mass spectrometer through a vacuum lock.

The probe is then heated to volatilize the sample directly into the ion source.[13]

Ionization and Analysis:

In the ion source, the gaseous sample molecules are bombarded by a beam of high-

energy electrons (typically 70 eV).[14][15]

This bombardment ejects an electron from the molecule, forming a positively charged

molecular ion (M⁺•) and causing extensive fragmentation.[14][15]

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Workflow for Spectroscopic Analysis of a Synthesized Compound

Compound Preparation

Spectroscopic Analysis

Data Interpretation and Reporting

Chemical Synthesis of
2-Ethylfuran-3-carboxamide

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(ATR-FTIR)

Mass Spectrometry
(EI-MS)

Data Processing
and Analysis

Structure Elucidation
and Verification

Reporting and Publication

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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